9H-Xanthene-9-methanamine

Catalog No.
S1484680
CAS No.
100866-28-2
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Xanthene-9-methanamine

CAS Number

100866-28-2

Product Name

9H-Xanthene-9-methanamine

IUPAC Name

9H-xanthen-9-ylmethanamine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN

Chemical Properties and Potential Applications

9H-Xanthene-9-methanamine, also known as N-methylacridine, is a heterocyclic aromatic compound. Aromatic compounds are known for their stability and unique electrical properties, making them valuable in various scientific fields [].

While research on 9H-Xanthene-9-methanamine itself is limited, its chemical structure shares similarities with other acridine derivatives that have been explored for their potential applications in:

  • Organic electronics: Acridine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their ability to conduct electricity and emit light [].
  • Medicinal chemistry: Some acridine derivatives have shown promising biological activities, including antibacterial and antitumor properties []. However, further research is needed to determine the specific effects of 9H-Xanthene-9-methanamine.

9H-Xanthene-9-methanamine is an organic compound characterized by the molecular formula C14_{14}H13_{13}NO. It consists of a xanthene core, which is a bicyclic compound featuring a fused benzene and a pyran ring, with a methanamine group attached at the 9-position. This structure imparts unique chemical properties to 9H-xanthene-9-methanamine, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound appears as a yellow solid and is soluble in common organic solvents, similar to other xanthene derivatives .

Research suggests that AMX acts as an inhibitor of the 5-hydroxytryptamine 2A receptor (5-HT2A) []. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) involved in various functions, including mood regulation, cognition, and smooth muscle contraction []. By inhibiting 5-HT2A, AMX may potentially influence these processes.

Typical for amines and xanthene derivatives. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with carboxylic acids or their derivatives to form amides.
  • Oxidation Reactions: The xanthene moiety can be oxidized to yield various derivatives, which may exhibit altered biological activities or properties .

Research has indicated that xanthene derivatives, including 9H-xanthene-9-methanamine, exhibit significant biological activities. For instance:

  • Antimicrobial Properties: Some studies have shown that xanthene derivatives can inhibit the growth of certain bacteria and fungi.
  • Cytotoxicity: Certain analogs have been explored for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Neurological Effects: Compounds related to 9H-xanthene-9-methanamine have been investigated for their effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

The synthesis of 9H-xanthene-9-methanamine can be achieved through several methods:

  • Condensation of Xanthene Derivatives: One common method involves the condensation of xanthene with formaldehyde and an amine under acidic conditions.
  • Reduction Reactions: Starting from xanthene derivatives containing carbonyl groups, reduction can yield the corresponding methanamine.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired amine product .

The applications of 9H-xanthene-9-methanamine are diverse:

  • Fluorescent Dyes: Due to its fluorescent properties, it is explored as a component in dye formulations for biological imaging and labeling.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in neuropharmacology and antimicrobial therapies.
  • Material Science: It can be used in the development of polymers and materials that require specific optical properties .

Interaction studies involving 9H-xanthene-9-methanamine focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Research has shown that certain xanthene derivatives can modulate receptor activity, influencing neurotransmission pathways.
  • Enzyme Inhibition: Some studies indicate that these compounds may inhibit specific enzymes involved in drug metabolism, highlighting their potential impact on pharmacokinetics .

Several compounds share structural similarities with 9H-xanthene-9-methanamine, each exhibiting unique characteristics:

Compound NameStructural FeaturesBiological Activity
9H-XantheneBase structure without amine groupLimited biological activity
FluoresceinXanthene derivative with hydroxyl groupsStrong fluorescent properties
Rhodamine BXanthene derivative with additional ringsPotent dye with antimicrobial effects
Eosin YHalogenated xanthene derivativeUsed as a fluorescent dye

Uniqueness of 9H-Xanthene-9-methanamine:
Unlike other xanthene derivatives primarily used as dyes, 9H-xanthene-9-methanamine's unique amine functionality allows for diverse chemical reactivity and potential therapeutic applications, particularly in medicinal chemistry .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

211.099714038 g/mol

Monoisotopic Mass

211.099714038 g/mol

Heavy Atom Count

16

UNII

Y8CH5R58KS

Dates

Modify: 2023-08-15

Explore Compound Types